molecular formula C36H68O4 B160504 Oleic estolide CAS No. 154086-90-5

Oleic estolide

Cat. No. B160504
M. Wt: 564.9 g/mol
InChI Key: PGKKGBQMNNEIHV-PFONDFGASA-N
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Description

Estolides are a class of unique bio-based oils with a variety of uses . Their oligomeric structure contains fatty acid repeat units, with secondary ester linkages on the alkyl backbone . Oleic estolide is a type of estolide that is derived from oleic acid .


Synthesis Analysis

Oleic estolides are synthesized from oleic acid and various saturated fatty acids . The acids are treated with perchloric acid at either 45 or 55°C to produce complex estolides . The estolide number (EN), i.e., the average number of fatty acid units added to a base fatty acid, varies as a function of temperature and saturated fatty acid . The synthesis of oleic estolides capped with saturated fatty acids, followed by esterification with 2-ethylhexyl alcohol to yield the corresponding esters using standard conditions has been explored .


Molecular Structure Analysis

The molecular structure of oleic estolides is characterized by the presence of fatty acid repeat units, with secondary ester linkages on the alkyl backbone . The double bond in oleic acid is located at the 9 position which, under the correct conditions of acid concentration, reaction time, and temperature, undergoes estolide formation with minimal migration .


Chemical Reactions Analysis

The chemical reactions involved in the formation of oleic estolides include the treatment of oleic acid and various saturated fatty acids with perchloric acid . This results in the formation of complex estolides. The reactions occur at faster rates at higher temperatures, but this comes at the expense of yield .


Physical And Chemical Properties Analysis

Estolides have a range of physical properties. They exhibit excellent performance benefits, including lubricity and load-carrying characteristics, strong oxidative stability, and good demulsibility . They also show high flash point, with closed-cup values ranging from 200°C to 245 °C (ASTM D93) and open-cup values ranging from 240°C to >260 °C (ASTM D92) . The viscosities of tallow-oleic estolide 2-ethylhexyl (2-EH) esters ranged 57–80 cSt at 40 °C and 10.8–14.0 cSt at 100 °C with viscosity index (VI) 169–185 .

Scientific Research Applications

Biolubricant Applications

Oleic estolides synthesized from high-oleic sunflower oil oleins have been explored for their potential as biolubricants. These estolides show promising properties as viscosity modifiers in biolubricant applications, with dynamic viscosities and densities measured over a wide temperature range. The molecular weight and viscosity of these estolides increase with reaction time, making them suitable for industrial uses (García-Zapateiro et al., 2010).

Industrial Fluids Production

Estolides based on castor oil and oleic acid have been derivatized to produce epoxides and cyclic carbonates, which exhibit enhanced properties like higher pour points, oxidation onset temperatures, and viscosities. These properties indicate potential for industrial applications, including as components in industrial fluids (Doll et al., 2017).

Synthesis of Estolide Esters

Oleic acid has been converted to estolide and then esterified to generate various estolide esters, demonstrating potential for industrial use. These estolide esters have been evaluated for properties like pour points and viscosities, which are crucial for industrial applications (Harry-O'kuru et al., 2001).

Enhancement of Biodegradable Lubricants

Oleic acid-derived estolides have been investigated for improving the properties of vegetable oil derivatives used in biolubricants. These estolides exhibit good cold flow properties and oxidation stability, making them suitable as environmentally friendly lubricants (Hoong et al., 2019).

New Estolide Esters as Industrial Lubricants

New estolide esters derived from oleic fatty acid have been synthesized and evaluated for their potential as industrial lubricants. These estolides show promising low-temperature properties and viscosity indices, indicating their suitability for such applications (Cermak et al., 2013).

Safety And Hazards

Estolides offer excellent environmental performance. These oils contain high bio-content, are biodegradable and non-toxic, and do not bioaccumulate . At BT, their base oil products are 70-90% biodegradable (OECD 301) with 65-95% bio-content (ASTM D6866) .

Future Directions

Research on the enzymatic synthesis of estolides from free hydroxy fatty acids has emerged . A simple alternative enzymatic process, in which castor oil is directly converted to an estolide mixture by Candida antarctica lipase A (CALA) catalyzed transesterification, has been described . This suggests that there is potential for further exploration and development in the field of oleic estolide synthesis and application.

properties

IUPAC Name

9-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-25-29-33-36(39)40-34(30-26-22-19-10-8-6-4-2)31-27-23-21-24-28-32-35(37)38/h14-15,34H,3-13,16-33H2,1-2H3,(H,37,38)/b15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKKGBQMNNEIHV-PFONDFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252930
Record name 1-(7-Carboxyheptyl)decyl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(18:1(9Z)/9-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112109
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Oleic estolide

CAS RN

154086-90-5
Record name 1-(7-Carboxyheptyl)decyl (9Z)-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154086-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleic estolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154086905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(7-Carboxyheptyl)decyl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLEIC ESTOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3P241X10N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FAHFA(18:1(9Z)/9-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112109
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
SC Cermak, AL Skender, AB Deppe… - Journal of the American Oil …, 2007 - Springer
… -oleic estolide esters had RPVOT times >400 min, which were double that of the simple oleic estolide esters … The physical properties of these new tallow-oleic estolide 2-EH esters were …
Number of citations: 31 link.springer.com
SC Cermak, JW Bredsguard, KL Roth… - Industrial Crops and …, 2015 - Elsevier
… However, a catalytic amount of perchloric acid with oleic and coconut (coco) fatty acids produced a coco-oleic estolide. The resulting coco-oleic estolide was separated into two …
Number of citations: 20 www.sciencedirect.com
G Biresaw, Y Chen, L Chen, H Ngo, K Wagner… - Industrial Crops and …, 2022 - Elsevier
… for oleic estolide … oleic estolide free acids over iso-oleic estolide free acids, with the exception of coco which showed higher VI for iso-oleic estolide free acids over that for oleic estolide …
Number of citations: 2 www.sciencedirect.com
SC Cermak, TA Isbell - Journal of the American Oil Chemists' Society, 2001 - Springer
… (20) with monomers from oleic estolide. … Cermak, SC, and TA Isbell, Biodegradable Oleic Estolide Ester Having Saturated Fatty Acid End Group Useful as Lubricant Base Stock, US …
Number of citations: 103 link.springer.com
TA Isbell, R Kleiman - Journal of the American Oil Chemists' Society, 1994 - Springer
Estolides produced from an acid-catalyzed condensation of oleic acid were characterized by high-performance liquid chromatography (HPLC), gas chromatography (GC), GC-mass …
Number of citations: 75 link.springer.com
TA Isbell, HB Frykman, TP Abbott… - Journal of the …, 1997 - Wiley Online Library
The production of estolide from oleic acid with sulfuric acid as a catalyst was optimized for minimal acid concentration and temperature. Commercial oleic acid forms estolide optimally …
Number of citations: 30 aocs.onlinelibrary.wiley.com
M Peláez, C Orellana, A Marqués… - Journal of the …, 2003 - Wiley Online Library
Estolides are a group of FA polyesters resulting from ester bond formation between a hydroxyl or olefinic group of one FA and the terminal carboxyl group of a second FA. These …
Number of citations: 21 aocs.onlinelibrary.wiley.com
SC Cermak, JW Bredsguard, BL John… - Industrial crops and …, 2013 - Elsevier
… Oleic estolide was produced from oleic fatty acid and a catalytic amount of perchloric acid. The oleic estolide was … The oleic estolide ethyl ester yielded the best PP at −33 C for the linear-…
Number of citations: 35 www.sciencedirect.com
SC Cermak, TA Isbell, RL Evangelista… - Industrial crops and …, 2011 - Elsevier
… Estolides for example when defined as an lauric capped oleic estolide, means that the estolides are capped with an lauric, oleic, and also some are capped with the saturates found in …
Number of citations: 35 www.sciencedirect.com
SC Cermak, TA Isbell - Industrial Crops and Products, 2003 - Elsevier
… The coconut-oleic estolide 2-ethylhexyl ester gave the best RBOT values, 504 min with 3.5… to 190 for the oleic estolide 2-ethylhexyl ester, whereas the coconut-oleic estolide 2-ethylhexyl …
Number of citations: 69 www.sciencedirect.com

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